molecular formula C8H8BrN3O B2719435 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 1310308-72-5

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2719435
CAS No.: 1310308-72-5
M. Wt: 242.076
InChI Key: BCIATWHQRZSBLW-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-2,5-dimethylpyrazole with a brominated pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrazolo[1,5-a]pyrimidines.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of dihydro derivatives.

Scientific Research Applications

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Chemical Biology: It serves as a scaffold for the design and synthesis of bioactive molecules.

    Material Science: The compound’s photophysical properties make it useful in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-Bromo-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-ol: Contains a cyclopropyl group instead of a methyl group, which can influence its chemical properties and interactions.

    6-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol: The bromine atom is positioned differently, potentially altering its reactivity and biological effects.

Uniqueness

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-bromo-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4-3-6(13)12-8(10-4)7(9)5(2)11-12/h3,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFXRCQWDQQTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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